2'-Bromo-3'-chloro-4'-(trifluoromethyl)phenacyl bromide
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Overview
Description
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6Br2ClF3O. It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3’-chloro-4’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the benzylic position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its unique chemical properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the aromatic ring enhances its electrophilicity, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-chloroacetophenone
- 4-(Trifluoromethyl)phenacyl bromide
- 2-Bromo-4’-methylacetophenone
Uniqueness
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[2-bromo-3-chloro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2 |
InChI Key |
PPGWELKKAOENQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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